molecular formula C₄₆H₅₈N₄O₉S.H₂SO₄ B001247 Vincaleukoblastine CAS No. 143-67-9

Vincaleukoblastine

Cat. No. B001247
CAS RN: 143-67-9
M. Wt: 909.1 g/mol
InChI Key: KDQAABAKXDWYSZ-JKDPCDLQSA-N
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Description

Synthesis Analysis

Vincaleukoblastine's synthesis involves multiple steps that highlight its complexity. Initial steps include the extraction from Catharanthus roseus followed by chemical modifications to enhance its biological activity. A notable synthetic pathway involves creating amino phosphonic acid derivatives from O4-deacetyl-VLB azide, demonstrating the compound's versatility and potential for modifications to study its antitumor activity further (Lavielle et al., 1991).

Molecular Structure Analysis

The molecular structure of Vincaleukoblastine is characterized by its dimeric indoleindoline (bisindole) nature, composed of two interconnected parts. This intricate structure is pivotal for its interaction with biological targets. Structural analyses, including X-ray crystallography, have elucidated the stereochemistry and detailed arrangement of its molecular framework, offering insights into its mechanism of action at the molecular level (Muhtadi & Afify, 1992).

Chemical Reactions and Properties

Vincaleukoblastine undergoes various chemical reactions that modify its structure and biological activity. These modifications include transformations at specific sites, enabling the synthesis of analogues with altered pharmacological profiles. For instance, modifications of the ethynyl group have been explored to generate a spectrum of analogues, showcasing the compound's chemical versatility (Miyazaki et al., 2007).

Physical Properties Analysis

The physical properties of Vincaleukoblastine, such as solubility, melting point, and optical rotation, are crucial for its formulation and delivery as a therapeutic agent. These properties are influenced by its complex molecular structure and dictate its behavior in biological systems.

Chemical Properties Analysis

Vincaleukoblastine exhibits a range of chemical properties, including its reactivity towards nucleophiles and electrophiles, its acid-base behavior, and its photostability. These properties are essential for understanding its mechanism of action, including its ability to bind to tubulin and disrupt microtubule dynamics, which is central to its antitumor effects. Studies have shown that Vincaleukoblastine can induce tubulin self-association into spiral aggregates, thereby interfering with microtubule assembly and effectively inhibiting cancer cell proliferation (Gigant et al., 2005).

Scientific Research Applications

  • Leukemia Cell Metabolism : Vincaleukoblastine sulfate can stimulate aerobic acid production in thioguanine-resistant L1210 leukemia cells without inhibiting respiration (Hunter, 1963).

  • Leukopenia and Bone Marrow Depression : This compound is capable of producing severe leukopenia and bone marrow depression in rats. It has also shown effectiveness in prolonging the life of mice with acute lymphocytic leukemia (Acta Radiologica, 1969).

  • Cell Division Arrest : Vincaleukoblastine produces C-mitosis in cells, arresting them in metaphase and causing the disappearance of post-metaphase (Cutts, 1961).

  • Tumor Suppression : It has been observed to suppress tumor growth and activity in methotrexate-resistant, metastatic trophoblastic disease, with reversible toxic effects (Hertz, Lipsett, & Moy, 1960).

  • Activity Against P-1534 Leukemia : Vincaleukoblastine, found in Vinca rosea, has activity against P-1534 leukemia in mice (Svoboda, Neuss, & Gorman, 2006).

  • Metaphase Arrest in Bone Marrow and Leukemic Cells : At a dosage of 1 mg/kg, it causes metaphase arrest of cell divisions in both normal bone marrow and leukemic cells (Cardinali & Blair, 1961).

  • Treatment of Hodgkin's Disease and Lymphomas : Vinblastine, an indole alkaloid, is used for treating Hodgkin's disease, lymphomas, and choriocarcinoma (Muhtadi & Afify, 1992).

  • Growth Inhibition in Human Malignancy : Vincaleukoblastine has shown growth-inhibiting effects in human malignancy (Warwick, Alison, & Darte, 1961).

  • Vincaleukoblastine in Clinical Studies : It caused a decrease in leukocyte count, platelets, organ size, and tumor mass in patients with various malignant diseases (Hodes, Rohn, & Bond, 1960).

  • Antitumor Activity : Exhibits remarkable cancer-fighting activity and contributes to the relief of human suffering caused by certain types of cancer (Talapatra & Talapatra, 2015).

  • Teratogenic Effects : It is teratogenic in pregnant rats, producing a significant incidence of gross developmental malformations (Cohlan & Kitay, 1965).

  • New Derivatives with Antitumor Activity : New amino phosphonic acid derivatives of vinblastine show remarkable antitumor activity against cancer cell lines both in vitro and in vivo (Lavielle et al., 1991).

  • Experimental Antitumor Activity : Vincaleukoblastine has shown experimental antitumor activity against P-1534 acute lymphocytic leukemia in DBA/2 mice (Johnson, Wright, Svoboda, & Vlantis, 1960).

  • Remissions in Children with Acute Leukemia : It has shown partial remissions in children with acute leukemia, lymphosarcoma, and breast cancer (Warwick et al., 1960).

  • Biotechnological Studies : Catharanthus roseus, the source of vincaleukoblastine, has developed as a model system for biotechnological studies on plant secondary metabolism (van der Heijden et al., 2004).

Safety And Hazards

Vinblastine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .

properties

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)/t28-,37+,38-,39-,42+,43-,44-,45+,46+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQAABAKXDWYSZ-JKDPCDLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9.H2O4S, C46H60N4O13S
Record name VINBLASTINE SULFATE
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Molecular Weight

909.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)
Record name VINBLASTINE SULFATE
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Solubility

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)
Record name VINBLASTINE SULFATE
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Product Name

Vincaleukoblastine sulfate

CAS RN

143-67-9
Record name VINBLASTINE SULFATE
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Record name Vinblastine sulfate
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Melting Point

543 to 545 °F (NTP, 1992)
Record name VINBLASTINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
JH Cutts, CT Beer, RL Noble - Cancer Research, 1960 - AACR
Some biological effects of a new alkaloid, Vincaleukoblastine (VLB), are described. In mice bearing the transplantable leukemias L1210, P1534, and AKr or Ehrlich ascites tumor, …
Number of citations: 143 aacrjournals.org
DM Whitelaw, JM Teasdale - Canadian Medical Association …, 1961 - ncbi.nlm.nih.gov
METHOD OF TREATMENT The first six patients were given the drug in a dosage of 0.15 mg. per kg. intravenously daily on three or four successive days. It was found, however, that …
Number of citations: 29 www.ncbi.nlm.nih.gov
IS Johnson, HF Wright, GH Svoboda, J Vlantis - Cancer Research, 1960 - AACR
The experimental activity of a new clinically confirmed antitumor compound, Vincaleukoblastine (C 46 H 58 O 9 N 4 ), (VLB) as the sulfate has been described. Greatest activity was …
Number of citations: 246 aacrjournals.org
M Gorman, N Neuss, GH Svoboda - Journal of the American …, 1959 - ACS Publications
Sir: In a recent paper1 the characterization of myo-inositol 1-phosphate resulting from the base hydrolysis of soybean phosphoinositide was re-ported. This natural substance showed []…
Number of citations: 80 pubs.acs.org
OH Warwick, JMM Darte, TC Brown, CT Beer, JH Cutts… - Cancer research, 1960 - AACR
The treatment of 22 patients with Vincaleukoblastine is described. The main toxic effects were noted at the sites of injection, on the blood, and on the nervous system. Severe …
Number of citations: 79 aacrjournals.org
N Neuss, M Gorman, HE Boaz… - Journal of the American …, 1962 - ACS Publications
… Sir: The unique biological properties of leurosine and vincaleukoblastine (VLB) have been thoroughly reviewed.8 The latter alkaloid has been introduced clinically for the treatment of …
Number of citations: 136 pubs.acs.org
JW Moncrief, WN Lipscomb - Journal of the American Chemical …, 1965 - ACS Publications
CHO, R3= OCH3, and R4= COCH3. 3 Of the ten asymmetric centers in the molecule, the five for which the assignment was made in ref. 3 are mirror images of those of the actual …
Number of citations: 150 pubs.acs.org
N Neuss, M Gorman, GH Svoboda… - Journal of the …, 1959 - ACS Publications
The carbon-14 form of the amino acid whose activation is being studied is incubated with adenosine triphosphate, hydroxylamine and the en-zyme preparation in a total volume of as …
Number of citations: 103 pubs.acs.org
CG Palmer, D Livengood, AK Warren… - Experimental Cell …, 1960 - Elsevier
… VINCALEUKOBLASTINE, an alkaloid isolated from Vinca rosea has been found to produce bone marrow depression in animals [4]. Treatment of DBAjZ mice bearing leukemia P-1534 with …
Number of citations: 194 www.sciencedirect.com
JH Cutts - Cancer research, 1961 - AACR
The alkaloid, vincaleukoblastine, produced C-mitosis in cells of L1210 ascites tumor and in normal rat bone marrow in vivo. The affected cells were arrested in metaphase, resulting in …
Number of citations: 168 aacrjournals.org

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